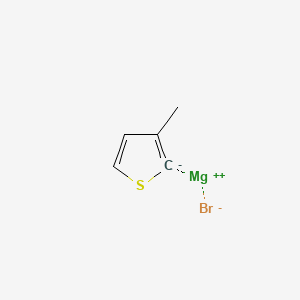
H-Phe(4-Br)-OEt.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Phe(4-Br)-OEt.HCl, also known as 4-bromo-L-phenylalanine ethyl ester hydrochloride, is a derivative of the amino acid phenylalanine. This compound is characterized by the presence of a bromine atom at the para position of the phenyl ring and an ethyl ester group. It is commonly used in biochemical research and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-L-phenylalanine ethyl ester hydrochloride typically involves the esterification of 4-bromo-L-phenylalanine. The process begins with the protection of the amino group of 4-bromo-L-phenylalanine, followed by the esterification of the carboxyl group using ethanol in the presence of an acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ethyl ester. The final product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-bromo-L-phenylalanine ethyl ester hydrochloride follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-bromo-L-phenylalanine ethyl ester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ethyl ester group can be hydrolyzed to yield 4-bromo-L-phenylalanine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed to hydrolyze the ester group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
Substitution Reactions: Products depend on the substituent introduced.
Hydrolysis: 4-bromo-L-phenylalanine is the major product.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
Scientific Research Applications
4-bromo-L-phenylalanine ethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of protein structure and function, particularly in the investigation of enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-bromo-L-phenylalanine ethyl ester hydrochloride involves its interaction with biological molecules, particularly proteins and enzymes. The bromine atom and ethyl ester group can influence the compound’s binding affinity and specificity for its molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-bromo-L-phenylalanine: The parent compound without the ethyl ester group.
4-bromo-L-phenylalanine methyl ester hydrochloride: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-bromo-D-phenylalanine: The D-enantiomer of 4-bromo-L-phenylalanine.
Uniqueness
4-bromo-L-phenylalanine ethyl ester hydrochloride is unique due to the presence of both the bromine atom and the ethyl ester group, which confer distinct chemical and biological properties. The ethyl ester group enhances the compound’s lipophilicity, potentially improving its bioavailability and cellular uptake compared to its parent compound and other derivatives.
Properties
CAS No. |
100129-11-1 |
|---|---|
Molecular Formula |
C11H15BrClNO2 |
Molecular Weight |
308.60 g/mol |
IUPAC Name |
ethyl 2-amino-3-(4-bromophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14BrNO2.ClH/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H |
InChI Key |
ONNVTYWLAUCHJE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)Br)N.Cl |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)Br)N.Cl |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)Br)N.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Magnesium, bromo[2-(methylthio)phenyl]-](/img/structure/B3416864.png)




![2,4-dioxo-7-(propan-2-yl)-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B3416898.png)
![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/new.no-structure.jpg)
![1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B3416907.png)


